An In-depth Technical Guide to 5-Bromo-N-cyclohexylnicotinamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 5-Bromo-N-cyclohexylnicotinamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-Bromo-N-cyclohexylnicotinamide, a substituted nicotinamide derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes established chemical principles and data from analogous structures to present a detailed profile. We will delve into its molecular structure, outline a robust synthetic methodology based on well-established amide coupling reactions, predict its physicochemical properties, and discuss its potential reactivity and spectroscopic characteristics. Furthermore, we will explore the promising, albeit currently hypothetical, applications of this compound in drug development, grounded in the known biological significance of the nicotinamide scaffold. This document aims to serve as a foundational resource for researchers embarking on the synthesis, characterization, and evaluation of 5-Bromo-N-cyclohexylnicotinamide and its analogues.
Introduction: The Significance of the Nicotinamide Scaffold
Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are pivotal in a vast array of cellular metabolic processes, including cellular respiration, DNA repair, and cell signaling. The inherent biological importance of the nicotinamide core has rendered it a privileged scaffold in medicinal chemistry.
The strategic functionalization of the nicotinamide ring has led to the development of a diverse range of therapeutic agents. The introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The bromine atom at the 5-position of the pyridine ring in 5-Bromo-N-cyclohexylnicotinamide offers a versatile handle for further chemical modification, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a broad library of derivatives for structure-activity relationship (SAR) studies. The N-cyclohexyl group significantly increases the lipophilicity of the molecule compared to nicotinamide, which can enhance its ability to cross cellular membranes.
This guide will provide a detailed examination of the chemical properties of 5-Bromo-N-cyclohexylnicotinamide, offering valuable insights for its synthesis, characterization, and potential exploration as a novel therapeutic agent.
Molecular and Physicochemical Properties
Molecular Identity
| Property | Value | Source |
| IUPAC Name | 5-bromo-N-cyclohexylpyridine-3-carboxamide | N/A |
| CAS Number | 342013-85-8 | [1] |
| Molecular Formula | C₁₂H₁₅BrN₂O | [1] |
| Molecular Weight | 283.16 g/mol | [1] |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC(=CN=C2)Br | [1] |
Predicted Physicochemical Properties
In the absence of experimentally determined data, computational methods provide valuable estimates of a molecule's physicochemical properties, which are crucial for predicting its behavior in biological systems.
| Property | Predicted Value | Significance in Drug Discovery |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Indicates the lipophilicity of the molecule. A value in this range suggests good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Predicts the molecule's ability to cross cell membranes. A TPSA in this range is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets. |
| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule. |
Note: These values are estimations derived from computational models and should be confirmed experimentally.
Synthesis and Reactivity
Proposed Synthetic Pathway: Amide Coupling
The synthesis of 5-Bromo-N-cyclohexylnicotinamide can be readily achieved through a standard amide coupling reaction between 5-bromonicotinic acid and cyclohexylamine. A common and efficient method involves the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic acyl substitution by the amine.
Caption: Proposed two-step synthesis of 5-Bromo-N-cyclohexylnicotinamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of N-substituted benzamides and related compounds.[2]
Step 1: Formation of 5-Bromonicotinoyl Chloride
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To a solution of 5-bromonicotinic acid (1.0 eq) in dry dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
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Cool the mixture to 0 °C in an ice bath.
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Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the cooled solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling with Cyclohexylamine
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Dissolve the crude 5-bromonicotinoyl chloride in dry DCM and cool the solution to 0 °C.
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In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) or pyridine (1.5 eq) in dry DCM.
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Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Upon completion, quench the reaction with water.
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Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-Bromo-N-cyclohexylnicotinamide.
Reactivity Profile
The chemical reactivity of 5-Bromo-N-cyclohexylnicotinamide is primarily dictated by the pyridine ring, the amide linkage, and the bromine substituent.
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Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.
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Amide Linkage: The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions to yield 5-bromonicotinic acid and cyclohexylamine.
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Bromine Substituent: The bromine atom at the 5-position is a key functional group for further derivatization. It can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl groups.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic features of 5-Bromo-N-cyclohexylnicotinamide can be predicted based on its structure.
¹H NMR Spectroscopy
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Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons at positions 2, 4, and 6 will exhibit characteristic splitting patterns (e.g., doublet, doublet of doublets).
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Cyclohexyl Protons: A complex multiplet of signals in the aliphatic region (typically δ 1.0-4.0 ppm). The proton attached to the nitrogen (N-H) will likely appear as a broad singlet or a doublet, depending on the solvent and concentration.
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Amide Proton (N-H): A broad singlet in the region of δ 6.0-8.0 ppm, the chemical shift of which can be highly dependent on solvent and temperature.
¹³C NMR Spectroscopy
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Pyridine Ring Carbons: Six signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the bromine atom will be significantly influenced by the halogen's electronic effects.
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Carbonyl Carbon: A characteristic signal in the downfield region (typically δ 160-170 ppm).
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Cyclohexyl Carbons: Several signals in the aliphatic region (typically δ 20-60 ppm).
Infrared (IR) Spectroscopy
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N-H Stretch: A moderate to strong absorption band in the region of 3300-3500 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Multiple bands in the region of 2850-3100 cm⁻¹.
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C=O Stretch (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹.
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N-H Bend (Amide II band): A moderate absorption band around 1550-1640 cm⁻¹.
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C=C and C=N Stretch (Pyridine Ring): Several bands in the region of 1400-1600 cm⁻¹.
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C-Br Stretch: A weak to moderate absorption in the fingerprint region (typically below 800 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the cyclohexyl ring.
Potential Applications in Drug Discovery
While the specific biological activity of 5-Bromo-N-cyclohexylnicotinamide has not been reported, its structural features suggest several promising avenues for investigation in drug discovery. The nicotinamide scaffold is present in numerous approved drugs and clinical candidates targeting a wide range of diseases.
Caption: Potential therapeutic avenues for 5-Bromo-N-cyclohexylnicotinamide.
Enzyme Inhibition
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Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The nicotinamide moiety is a well-established pharmacophore for PARP inhibitors, which are used in cancer therapy. The N-cyclohexyl group could potentially enhance binding to the hydrophobic regions of the PARP active site.
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Sirtuin Modulation: Sirtuins are a class of NAD⁺-dependent deacetylases that are implicated in aging and metabolic diseases. Nicotinamide itself is a known sirtuin inhibitor, and substituted derivatives could offer improved potency and selectivity.
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Kinase Inhibition: The pyridine ring is a common feature in many kinase inhibitors. The overall structure of 5-Bromo-N-cyclohexylnicotinamide could serve as a starting point for the design of novel kinase inhibitors for oncology and inflammatory diseases.
Receptor Modulation
The N-cyclohexylnicotinamide scaffold could be explored for its ability to modulate the activity of various G-protein coupled receptors (GPCRs) and ion channels, where the lipophilic cyclohexyl group might play a crucial role in receptor binding.
Safety and Toxicology
The safety and toxicological profile of 5-Bromo-N-cyclohexylnicotinamide has not been established. However, general considerations for substituted nicotinamides can be drawn from the literature. High doses of nicotinamide can lead to hepatotoxicity.[3][4] The introduction of a bromine atom and a cyclohexyl group will significantly alter the metabolic profile of the molecule, and therefore, its toxicity should be carefully evaluated. In vivo and in vitro toxicology studies, including cytotoxicity assays, genotoxicity assays, and animal toxicity studies, would be necessary to determine the safety profile of this compound.
Conclusion
5-Bromo-N-cyclohexylnicotinamide is a readily accessible derivative of nicotinamide with significant potential for further exploration in medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route and predicted physicochemical and spectroscopic characteristics. The true therapeutic potential of this compound remains to be unlocked through rigorous biological evaluation. The versatile chemistry afforded by the bromine substituent, coupled with the inherent biological relevance of the nicotinamide scaffold, makes 5-Bromo-N-cyclohexylnicotinamide an attractive starting point for the design and synthesis of novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers in their endeavors to explore the chemical and biological landscape of this promising molecule.
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